Spironolactone-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spironolactone-d6 is a deuterated form of spironolactone, a synthetic steroid that acts as an aldosterone antagonist. It is commonly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of spironolactone in biological samples . The deuterium atoms in this compound replace hydrogen atoms, making it useful in pharmacokinetic studies due to its stability and distinguishable mass.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spironolactone-d6 involves the incorporation of deuterium atoms into the spironolactone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a deuterium source, a catalyst, and appropriate solvents to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuterium incorporation. Quality control measures are implemented to verify the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions
Spironolactone-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form canrenone-d6, a major metabolite.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions include canrenone-d6, reduced this compound derivatives, and various substituted this compound compounds. These products are often used in further pharmacological and biochemical studies .
Scientific Research Applications
Spironolactone-d6 has a wide range of scientific research applications:
Chemistry: Used as an internal standard in LC-MS/MS for the quantification of spironolactone and its metabolites.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of spironolactone.
Medicine: Utilized in clinical research to monitor drug levels and ensure accurate dosing.
Industry: Applied in the development and quality control of pharmaceutical formulations containing spironolactone
Mechanism of Action
Spironolactone-d6 exerts its effects by acting as an aldosterone antagonist. It binds to mineralocorticoid receptors in the distal tubules of the kidney, preventing aldosterone from exerting its effects. This leads to increased excretion of sodium and water while retaining potassium. The deuterium atoms in this compound do not alter its mechanism of action but provide a stable isotopic label for analytical purposes .
Comparison with Similar Compounds
Similar Compounds
Spironolactone: The non-deuterated form of spironolactone, widely used as a diuretic and aldosterone antagonist.
Canrenone: A metabolite of spironolactone with similar pharmacological properties.
Eplerenone: Another aldosterone antagonist with a similar mechanism of action but different chemical structure
Uniqueness
Spironolactone-d6 is unique due to its deuterium labeling, which provides distinct advantages in analytical chemistry. The incorporation of deuterium atoms allows for precise quantification and differentiation from non-deuterated compounds in complex biological matrices. This makes this compound an invaluable tool in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C24H32O4S |
---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
S-[(7R,10R,13S,17R)-3',3',4',4',16,16-hexadeuterio-10,13-dimethyl-3,5'-dioxospiro[1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate |
InChI |
InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17?,18?,19-,21?,22+,23+,24-/m1/s1/i7D2,10D2,11D2 |
InChI Key |
LXMSZDCAJNLERA-MWPZMKMXSA-N |
Isomeric SMILES |
[2H]C1(CC2C3[C@@H](CC4=CC(=O)CC[C@@]4(C3CC[C@@]2([C@]15C(C(C(=O)O5)([2H])[2H])([2H])[2H])C)C)SC(=O)C)[2H] |
Canonical SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.